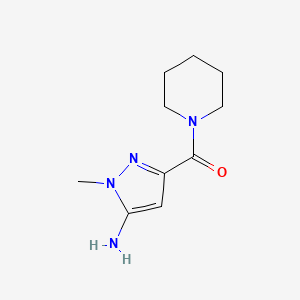![molecular formula C23H27NO3 B2400359 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate CAS No. 439096-85-2](/img/structure/B2400359.png)
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group substituted with a cyclohexanecarboxylate moiety and a 3,5-dimethylanilino group. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethylaniline with an appropriate acylating agent to form the intermediate 2-(3,5-dimethylanilino)-2-oxoethyl compound.
Coupling Reaction: The intermediate is then coupled with 4-bromophenyl cyclohexanecarboxylate under basic conditions to form the desired product.
The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl and cyclohexanecarboxylate groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl or cyclohexanecarboxylate derivatives.
Scientific Research Applications
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl benzoate
- 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl acetate
- 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl propionate
Comparison
Compared to similar compounds, 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate is unique due to the presence of the cyclohexanecarboxylate group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, stability, and potential applications. For instance, the cyclohexanecarboxylate group may enhance the compound’s lipophilicity, affecting its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenyl] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-16-12-17(2)14-20(13-16)24-22(25)15-18-8-10-21(11-9-18)27-23(26)19-6-4-3-5-7-19/h8-14,19H,3-7,15H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGBGPWMPCYVFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(=O)C3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)
![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)
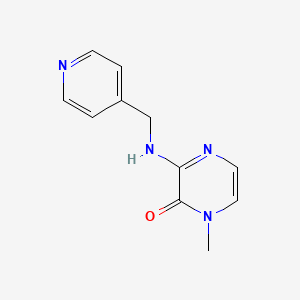
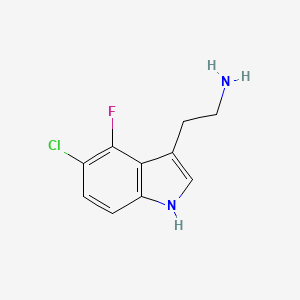
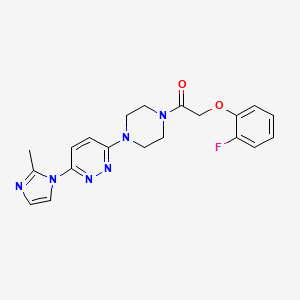
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B2400284.png)
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)
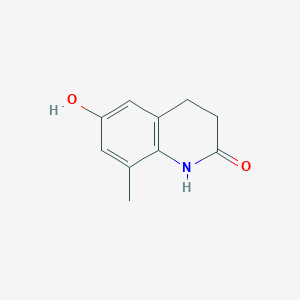
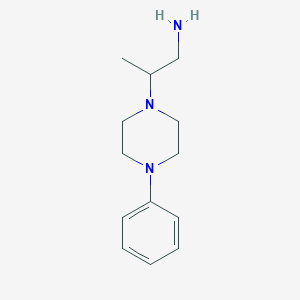
![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)
![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)
